Stereochemical Differentiation: (S)-Enantiomer vs. (R)-Enantiomer Chiral Identity
The target compound is the (S)-enantiomer (CAS 1354015-92-1) with the piperidine 3-position in the (S)-configuration . The (R)-enantiomer of the des-ethyl analog has been assigned CAS 1354003-58-9 and PubChem CID 66566542 [1]. In the broader piperidinylcarbamate FAAH inhibitor class, stereochemistry at the piperidine attachment point is a critical determinant of inhibitory potency because the carbamate carbonyl must achieve proper trajectory for nucleophilic attack by the FAAH catalytic serine [2]. While direct head-to-head IC50 data for the (S)- vs. (R)-N-ethyl pair is not publicly available, the patent literature establishes that stereochemical configuration governs the three-dimensional presentation of the carbamate warhead, which is essential for time-dependent covalent enzyme inhibition [2].
| Evidence Dimension | Chiral configuration at piperidine 3-position |
|---|---|
| Target Compound Data | (S)-configuration (CAS 1354015-92-1); IUPAC: benzyl N-[(3S)-1-(2-aminoethyl)piperidin-3-yl]-N-ethylcarbamate; MW 305.42 |
| Comparator Or Baseline | (R)-configuration of des-ethyl analog (CAS 1354003-58-9); IUPAC: benzyl N-[(3R)-1-(2-aminoethyl)piperidin-3-yl]carbamate; MW 277.36 [1] |
| Quantified Difference | Opposite absolute configuration at the stereogenic center; MW difference of 28.06 Da due to additional N-ethyl group on target compound. Quantitative IC50 comparison data not publicly available. |
| Conditions | Vendor catalog specifications; PubChem structural records |
Why This Matters
For FAAH inhibitor development or any stereosensitive biological assay, procurement of the defined (S)-enantiomer rather than a racemate or incorrect enantiomer is essential to ensure reproducible target engagement and avoid confounded structure-activity relationship (SAR) interpretation.
- [1] PubChem. [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester. CID 66566542. CAS 1354003-58-9. Molecular Formula: C15H23N3O2, MW: 277.36. View Source
- [2] Sanofi-Aventis. Piperidinylalkylcarbamate derivatives, methods for their preparation and the therapeutic use thereof as FAAH enzyme inhibitors. US Patent 7,781,590 B2. Describes stereochemical requirements for carbamate FAAH inhibitors. View Source
